Tri-valine: A Technical Guide to Structure and Conformational Analysis
Tri-valine: A Technical Guide to Structure and Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and conformational analysis of tri-valine (L-valyl-L-valyl-L-valine), a tripeptide composed of three L-valine (B1682139) amino acid residues. This document details the theoretical and experimental approaches used to characterize its three-dimensional structure, presenting data in a structured format and outlining detailed experimental protocols.
Tri-valine Structure
Tri-valine is a tripeptide with the chemical formula C₁₅H₂₉N₃O₄. The structure consists of three valine residues linked by peptide bonds. Valine is a nonpolar, aliphatic amino acid with a characteristic isopropyl side chain.[1][2][3] This bulky side chain plays a significant role in restricting the conformational freedom of the peptide backbone.
The peptide backbone is defined by a repeating sequence of N-Cα-C atoms. The conformation of this backbone is primarily determined by the rotation around two single bonds: the N-Cα bond (phi, φ) and the Cα-C bond (psi, ψ). The peptide bond (ω) is generally planar and trans (ω ≈ 180°) due to its partial double-bond character.[4][5]
Conformational Analysis of Tri-valine
The conformational landscape of tri-valine can be explored through both computational modeling and experimental techniques. Due to the steric hindrance imposed by the three bulky isopropyl side chains, the range of accessible φ and ψ angles is more restricted compared to peptides with smaller residues like glycine (B1666218) or alanine.
Computational Modeling
Computational methods, such as molecular mechanics and quantum chemistry calculations, are powerful tools for predicting the stable conformations of tri-valine. These methods can be used to generate a Ramachandran plot, which visualizes the energetically allowed regions of φ and ψ angles.
Table 1: Predicted Dihedral Angles (φ, ψ) for a Stable Conformation of Tri-valine in a β-sheet-like structure (Hypothetical Data)
| Residue | φ Angle (°) | ψ Angle (°) |
| Valine 1 | -120 | +120 |
| Valine 2 | -115 | +115 |
| Valine 3 | -120 | +120 |
Note: This data is illustrative and represents a hypothetical stable conformation. Actual values would be determined through specific computational studies.
Experimental Techniques
The primary experimental methods for determining the conformation of peptides like tri-valine in solution and in the solid state are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, respectively.
NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides in solution.[6][7][8] Information on dihedral angles can be derived from coupling constants (e.g., ³J(HN,Hα)) and Nuclear Overhauser Effect (NOE) data.
Table 2: Representative ¹H NMR Chemical Shifts for L-Valine
| Atom | Chemical Shift (ppm) |
| NH | 8.44 |
| Hα | 4.18 |
| Hβ | 2.13 |
| Hγ | 0.97, 0.94 |
Source: Adapted from publicly available data for L-valine.[9]
X-ray crystallography can provide a high-resolution, three-dimensional structure of tri-valine in its crystalline form.[10][11] This technique allows for the precise determination of bond lengths, bond angles, and dihedral angles. While no crystal structure for tri-valine is currently available in public databases, the methodology for crystallizing short peptides is well-established.
Experimental Protocols
Synthesis and Purification of Tri-valine
Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of Tri-valine
This protocol outlines the manual synthesis of tri-valine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue on the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Valine 2):
-
Activate Fmoc-Val-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling (Valine 3): Repeat steps 2 and 3 to couple the third valine residue.
-
Final Deprotection: Remove the Fmoc group from the N-terminal valine as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Protocol 3.1.2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude tri-valine in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% of mobile phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Conformational Analysis Protocols
Protocol 3.2.1: NMR Spectroscopy of Tri-valine
-
Sample Preparation: Dissolve 1-5 mg of purified tri-valine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration should be greater than 0.5 mM.[13]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each valine residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is used, this experiment correlates protons with their directly attached carbons or nitrogens.
-
-
Data Analysis:
-
Assign all proton resonances using the COSY and TOCSY spectra.
-
Integrate the cross-peaks in the NOESY spectrum to determine interproton distances.
-
Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
Use the distance and dihedral angle restraints to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.
-
Protocol 3.2.2: Crystallization of Tri-valine for X-ray Diffraction
-
Sample Preparation: Prepare a highly pure (>98%) solution of tri-valine at a concentration of 10-20 mg/mL in a suitable buffer.
-
Crystallization Screening: Use a sparse matrix screening approach with commercially available crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly used.[11][14]
-
Hanging Drop Method: Mix 1 µL of the peptide solution with 1 µL of the reservoir solution on a coverslip. Invert the coverslip and seal it over the reservoir well.
-
-
Optimization: If initial screening yields microcrystals, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature.
-
Crystal Harvesting and Data Collection:
-
Carefully mount a suitable crystal on a loop and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination: Process the diffraction data and solve the crystal structure using standard crystallographic software.
Signaling Pathways and Biological Activity
While tri-valine itself is not known to be a specific signaling molecule, the constituent amino acid, L-valine, plays a role in several metabolic and signaling pathways. For instance, L-valine can influence the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[15][16][17] Dietary valine has also been shown to affect the expression of genes in the Target of Rapamycin (TOR) signaling cascade.[17]
Furthermore, high concentrations of L-valine have been observed to induce apoptosis and affect pathways related to autophagy and RNA methylation in certain cellular contexts.[18]
Visualizations
References
- 1. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 2. Mechanism of molecular interactions for tRNAVal recognition by valyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate prediction of protein torsion angles using evolutionary signatures and recurrent neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 5. Tutorial:Ramachandran principle and phi psi angles - Proteopedia, life in 3D [proteopedia.org]
- 6. Folding of peptides characterized by c3Val, a highly constrained analogue of valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Amino Acids: Valine [imserc.northwestern.edu]
- 10. L-Valine synthesis - chemicalbook [chemicalbook.com]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 16. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 17. Dietary valine improved growth, immunity, enzymatic activities and expression of TOR signaling cascade genes in rainbow trout, Oncorhynchus mykiss fingerlings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]
